Haloxyfop-etotyl

概要

説明

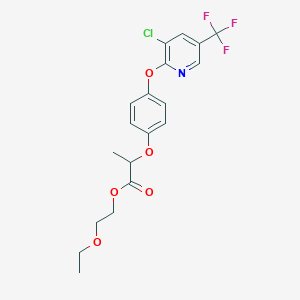

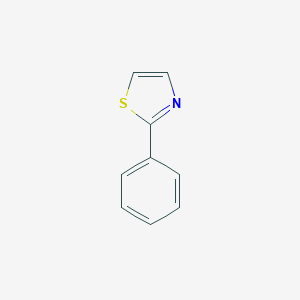

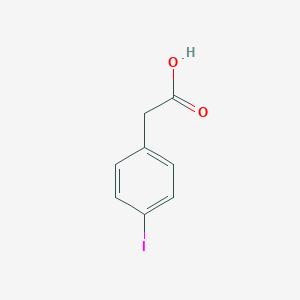

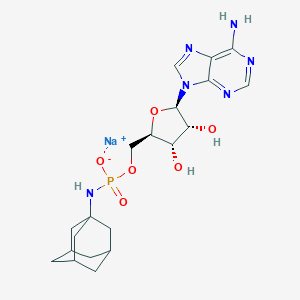

Haloxyfop-etotyl is an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines, and a carboxylic ester . It is functionally related to a 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid and a 2-ethoxyethanol .

Synthesis Analysis

A method for total haloxyfop analysis in infant formula and related ingredient matrices was developed and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The sample preparation consisted of an alkaline hydrolysis with methanolic sodium hydroxide to release haloxyfop (parent acid) from its bound forms prior to the extraction with acetonitrile .

Molecular Structure Analysis

The parent substance, haloxyfop, is a chiral molecule. The variant haloxyfop-etotyl is isomeric but has unstated stereochemistry .

Chemical Reactions Analysis

The sample preparation for haloxyfop analysis consisted of an alkaline hydrolysis with methanolic sodium hydroxide to release haloxyfop (parent acid) from its bound forms prior to the extraction with acetonitrile .

Physical And Chemical Properties Analysis

Haloxyfop-etotyl is an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines, and a carboxylic ester .

科学的研究の応用

Haloxyfop-etotyl: A Comprehensive Analysis of Scientific Research Applications

Agricultural Herbicide: Haloxyfop-etotyl is primarily used as an agricultural herbicide. It is effective in controlling a wide range of grassy weeds in broadleaf crops, which helps to reduce competition for resources and improve crop yields.

Environmental Fate: Research into the environmental fate of Haloxyfop-etotyl focuses on its behavior in soil, water, and air. Studies examine its degradation rate, which influences its persistence and potential impact on non-target organisms.

Eco-toxicity: Eco-toxicity studies assess the impact of Haloxyfop-etotyl on various ecosystems. This includes its effects on aquatic life, birds, beneficial insects, and other non-target species.

Human Health Issues: Investigations into human health issues related to Haloxyfop-etotyl cover its potential toxicity, exposure risks during application, and residue levels in food products.

Resistance Management: Research on resistance management addresses the development of weed resistance to Haloxyfop-etotyl. Strategies are developed to prevent or delay resistance, ensuring the herbicide’s continued effectiveness.

Formulation Development: Formulation development studies aim to improve the efficacy and safety of Haloxyfop-etotyl through innovative delivery systems and combination with other active ingredients.

Regulatory Approvals: Regulatory research involves the assessment of Haloxyfop-etotyl for approvals by various governmental bodies. This includes evaluating its safety profile and compliance with environmental regulations.

Integrated Pest Management (IPM): Haloxyfop-etotyl is also studied within the context of IPM programs. Its role in these programs is to provide a targeted approach to weed control while minimizing environmental impact and promoting sustainable agriculture practices.

作用機序

Target of Action

Haloxyfop-etotyl primarily targets the enzyme Acetyl-CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for cell membrane integrity and function.

Mode of Action

Haloxyfop-etotyl acts as a selective post-emergence herbicide, absorbed by both roots and foliage . It inhibits the ACCase enzyme, disrupting the fatty acid synthesis, which eventually leads to the death of the plant .

Biochemical Pathways

The inhibition of ACCase disrupts the fatty acid biosynthesis pathway. This disruption affects the integrity of the cell membrane and impairs essential cellular functions, leading to the death of the plant .

Pharmacokinetics

The excretion half-life of Haloxyfop is about 6 days .

Result of Action

The result of Haloxyfop-etotyl’s action is the effective control of annual and perennial grass weeds . By inhibiting a crucial enzyme in these plants, it disrupts their normal growth and development, leading to their death .

Action Environment

The efficacy and stability of Haloxyfop-etotyl can be influenced by various environmental factors. For instance, it has been noted for its moderate mobility in the environment . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJLZGZLQLAQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058492 | |

| Record name | Haloxyfop-etotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Haloxyfop-etotyl | |

CAS RN |

87237-48-7 | |

| Record name | Haloxyfop-ethoxyethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87237-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-etotyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087237487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-etotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl 2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Haloxyfop-(2-ethoxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-ETOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94XN1YLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical methods are commonly employed for the detection and quantification of Haloxyfop-etotyl in various matrices?

A: Several analytical techniques have been developed for Haloxyfop-etotyl analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method, often employed after a pre-concentration step like micro-solid-phase extraction (μ-SPE) []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) is another sensitive and selective technique, often utilizing dispersive solid-phase extraction (d-SPE) for sample cleanup []. These methods offer high sensitivity and accuracy for quantifying Haloxyfop-etotyl residues in complex matrices like agricultural products and environmental samples.

Q2: Can you describe the extraction and cleanup procedures commonly used for isolating Haloxyfop-etotyl from environmental samples prior to analysis?

A: For water samples, immersed solvent microextraction (SME) using toluene has proven effective for extracting aryloxyphenoxypropionate herbicides, including Haloxyfop-etotyl []. This technique involves suspending a microdrop of solvent in the aqueous sample, allowing the analyte to partition into the solvent. For other environmental matrices, like soil or sediment, solid-phase extraction (SPE) with various sorbents is commonly employed. A study utilized a novel resorcinol-formaldehyde xerogel as a μ-SPE sorbent for pre-concentrating Haloxyfop-etotyl from aquatic samples before GC-MS analysis [].

Q3: What are the reported limits of detection and quantification for Haloxyfop-etotyl using the analytical methods discussed?

A: The sensitivity of the analytical methods varies depending on the specific technique and sample preparation. For instance, LC-MS/MS coupled with d-SPE achieved a limit of detection (LOD) of 0.5 μg/kg and a limit of quantification (LOQ) of 2 μg/kg for Haloxyfop-etotyl in agricultural products []. GC-MS analysis, after μ-SPE with resorcinol-formaldehyde xerogel, yielded LODs ranging from 0.05 to 0.20 μg/L for the analysis of Haloxyfop-etotyl in water samples []. These findings demonstrate the capability of these methods to detect and quantify Haloxyfop-etotyl at trace levels relevant for environmental monitoring and food safety assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)